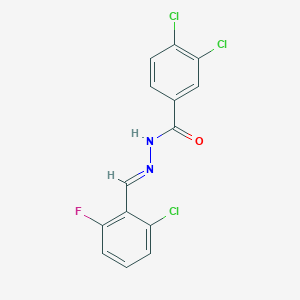
4-chloro-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide
Descripción general
Descripción
4-chloro-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide, also known as CF3, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, as well as the advantages and limitations for lab experiments will also be explored. Additionally, future directions for research involving CF3 will be discussed.
Mecanismo De Acción
The mechanism of action of 4-chloro-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. Specifically, 4-chloro-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. Additionally, 4-chloro-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has been shown to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects:
4-chloro-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which could make it useful in treating diseases such as arthritis and cancer. Additionally, 4-chloro-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has been shown to have antimicrobial properties, which could make it useful in treating infections caused by bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide in lab experiments is that it has a relatively low toxicity profile, making it safer to work with than some other chemicals. Additionally, 4-chloro-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide is relatively easy to synthesize, which makes it more accessible to researchers. However, one limitation of using 4-chloro-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-chloro-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide. One area of interest is the development of new drugs based on 4-chloro-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide. Because of its antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant properties, 4-chloro-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide could be a promising candidate for the development of new drugs to treat a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide and to explore its potential applications in other areas of scientific research.
Aplicaciones Científicas De Investigación
4-chloro-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has been studied extensively for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 4-chloro-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has been shown to have anti-inflammatory and antioxidant effects, which could make it useful in treating a variety of diseases.
Propiedades
IUPAC Name |
4-chloro-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2O2/c15-8-4-5-9(13(20)6-8)14(21)19-18-7-10-11(16)2-1-3-12(10)17/h1-7,20H,(H,19,21)/b18-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQCFRYFGXWNSH-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=C(C=C(C=C2)Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-hydroxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















